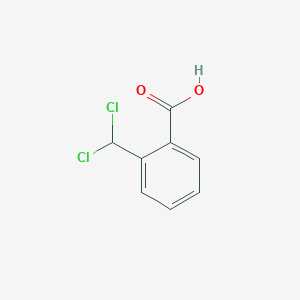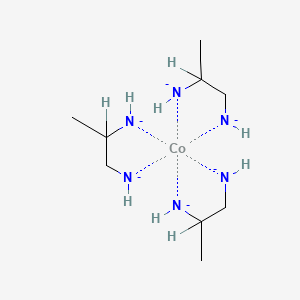
1-Azanidylpropan-2-ylazanide;cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azanidylpropan-2-ylazanide;cobalt is a coordination compound that features cobalt as the central metal ion
Méthodes De Préparation
The synthesis of 1-Azanidylpropan-2-ylazanide;cobalt typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions. Common synthetic routes include:
Solution-based methods: These involve dissolving cobalt salts in a solvent and adding the ligand to form the desired complex.
Solid-state reactions: These involve grinding the cobalt salt and ligand together, followed by heating to induce the reaction.
Hydrothermal synthesis: This method involves reacting the cobalt salt and ligand in a sealed vessel at elevated temperatures and pressures.
Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Azanidylpropan-2-ylazanide;cobalt undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced, often resulting in the formation of lower oxidation state cobalt species.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as amines and phosphines. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Azanidylpropan-2-ylazanide;cobalt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a contrast agent in magnetic resonance imaging (MRI) and as a drug delivery system.
Industry: It is used in the production of advanced materials, such as magnetic fluids and supercapacitors.
Mécanisme D'action
The mechanism by which 1-Azanidylpropan-2-ylazanide;cobalt exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the cobalt center facilitates the activation of substrates through coordination and electron transfer processes. In biological systems, the compound may interact with cellular components, leading to the generation of reactive oxygen species and subsequent biological effects.
Comparaison Avec Des Composés Similaires
1-Azanidylpropan-2-ylazanide;cobalt can be compared with other cobalt coordination compounds, such as:
Cobalt(II) chloride: A simple cobalt salt with different reactivity and applications.
Cobalt(III) acetylacetonate: A coordination compound with distinct catalytic properties.
Cobalt(II) nitrate: Another cobalt salt with unique chemical behavior.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct chemical and physical properties compared to other cobalt compounds.
Propriétés
Numéro CAS |
43223-45-6 |
|---|---|
Formule moléculaire |
C9H24CoN6-6 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
1-azanidylpropan-2-ylazanide;cobalt |
InChI |
InChI=1S/3C3H8N2.Co/c3*1-3(5)2-4;/h3*3-5H,2H2,1H3;/q3*-2; |
Clé InChI |
NRGOQLCRSYBFLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


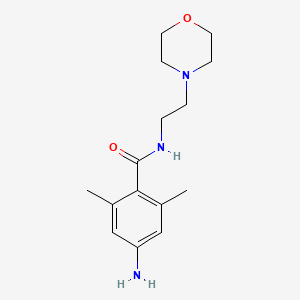
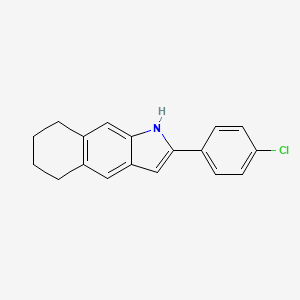

![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

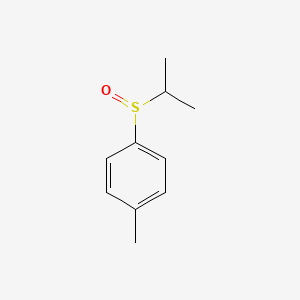
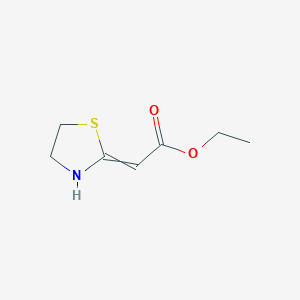
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)

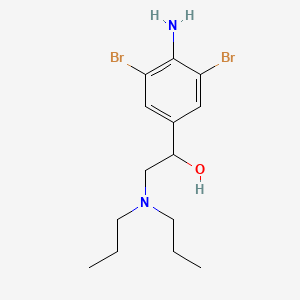

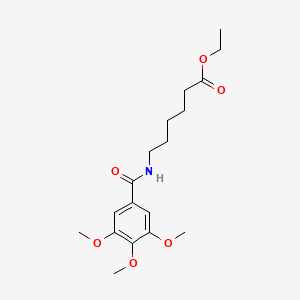
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
